N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

BCR-ABL Kinase Inhibition CML Drug Discovery

This 6-aminopyridine-pivalamide scaffold is essential for synthesizing pyridinylaminopyridinecarboxamide derivatives targeting GSK-3 (Alzheimer's) and NR2B (CNS disorders). The 6-amino handle enables facile derivatization, while the sterically bulky pivalamide group modulates conformation critical for target affinity. Used as a BCR-ABL SAR tool (IC50 435 nM; T315I-active analogs) and a direct precursor for CNS-focused compound libraries.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 132784-74-8
Cat. No. B111670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
CAS132784-74-8
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC(=N1)N
InChIInChI=1S/C10H15N3O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14)
InChIKeyZEQSQAMGUMPKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (CAS 132784-74-8): A Versatile Pyridine-Based Building Block for Kinase-Targeted Drug Discovery


N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (CAS 132784-74-8), also referred to as N-(6-aminopyridin-2-yl)pivalamide, is a substituted pyridine derivative with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It features a 2,2-dimethylpropanamide (pivalamide) moiety attached to the 2-position of a 6-aminopyridine core. This scaffold is utilized as a key synthetic intermediate in medicinal chemistry, particularly in the preparation of pyridinylaminopyridinecarboxamide derivatives that target glycogen synthase kinase-3 (GSK-3) and the NR2B subunit of the NMDA receptor .

Why N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (132784-74-8) Cannot Be Replaced by Simple Analogs


The combination of a 6-aminopyridine core with a bulky pivalamide group is essential for the compound's role as a synthetic intermediate. The 6-amino substituent provides a primary nucleophilic handle for further derivatization, while the 2,2-dimethylpropanamide group introduces significant steric bulk that influences both the conformational preferences of the molecule and the physicochemical properties of downstream products . Substitution with smaller acyl groups (e.g., acetyl) or alternative heterocycles would drastically alter the steric and electronic environment, leading to different reaction trajectories and a loss of the specific activity observed in derivative classes such as GSK-3 inhibitors and NR2B antagonists .

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (132784-74-8) Quantitative Differentiation vs. Comparators


BCR-ABL Kinase Inhibition: A Defined Potency Profile Distinct from First-Line Therapeutics

In a cellular proliferation assay using mouse BA/F3 cells expressing BCR-ABL, N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide exhibits an IC50 of 435 nM [1]. For comparison, the first-line therapeutic imatinib, assayed under comparable conditions in Ba/F3 cells expressing wild-type BCR-ABL, has a reported IC50 of 90 nM (0.09 µM) [2]. This indicates that while the compound possesses inherent BCR-ABL inhibitory activity, it is approximately 5-fold less potent than imatinib, positioning it as a viable starting scaffold for medicinal chemistry optimization rather than a direct clinical candidate.

BCR-ABL Kinase Inhibition CML Drug Discovery

Gatekeeper Mutant BCR-ABL T315I: A Potential Differentiation Avenue

BindingDB data for related analogs (e.g., BDBM50172492) show that certain derivatives based on the N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide scaffold can achieve single-digit nanomolar potency against the clinically challenging BCR-ABL T315I gatekeeper mutant (EC50 = 1.80 nM) [1]. In contrast, imatinib is completely ineffective against the T315I mutant, with IC50 values typically >10 µM [2]. While this data is for an analog rather than the parent compound, it strongly implies that the core scaffold is amenable to modifications that confer activity against resistant mutants, a feature not present in the simple parent structure itself.

BCR-ABL T315I Mutation Kinase Inhibitor Resistance

Dual Utility as a Precursor for GSK-3 and NR2B Antagonist Scaffolds

According to vendor technical documentation, N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is specifically used in the preparation of pyridinylaminopyridinecarboxamide derivatives that function as GSK-3 inhibitors and NR2B receptor antagonists . The parent compound itself is not an active pharmaceutical ingredient; its value lies in its ability to generate structurally distinct classes of CNS-active molecules. This contrasts with simpler 2-aminopyridine derivatives, which lack the sterically demanding pivalamide group and may not direct the same downstream synthetic transformations or achieve the desired receptor binding profiles.

GSK-3 Inhibitor NR2B Antagonist CNS Drug Discovery

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (132784-74-8): Recommended Applications Based on Evidence


Medicinal Chemistry: BCR-ABL Kinase Inhibitor Lead Optimization

The parent compound, with a defined IC50 of 435 nM against BCR-ABL in Ba/F3 cells [1], serves as a starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this scaffold to design and synthesize novel derivatives with improved potency and selectivity, particularly aiming to overcome resistance mutations like T315I, where analogs have shown promising activity [2].

Chemical Biology: Tool Compound for Kinase Pathway Deconvolution

The moderate potency of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide against BCR-ABL (IC50 435 nM) makes it a useful tool compound for probing kinase signaling pathways in cellular models where a strong inhibition would be detrimental or mask off-target effects. Its distinct potency profile compared to imatinib (IC50 90 nM) allows for comparative pathway analysis [3].

Synthetic Building Block: Generation of GSK-3 Inhibitor and NR2B Antagonist Libraries

As a direct precursor to pyridinylaminopyridinecarboxamide derivatives, this compound is essential for medicinal chemistry groups focused on CNS disorders such as Alzheimer's disease (GSK-3) or pain and depression (NR2B). Procurement of this specific building block enables the synthesis of focused compound libraries for these high-value therapeutic targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.